Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS No.: 838886-84-3
Cat. No.: VC5770906
Molecular Formula: C17H20ClN3O4
Molecular Weight: 365.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838886-84-3 |
|---|---|
| Molecular Formula | C17H20ClN3O4 |
| Molecular Weight | 365.81 |
| IUPAC Name | ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-6-4-3-5-12(13)18/h3-6,14H,2,7-11H2,1H3 |
| Standard InChI Key | IJWAFJHIBSQSOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate belongs to the class of N-substituted pyrrolidine-piperazine hybrids. Its molecular formula, C₁₇H₂₀ClN₃O₄, corresponds to a molecular weight of 365.81 g/mol. The compound’s IUPAC name systematically describes its structure:
-
A piperazine ring substituted at the 4-position with a dioxopyrrolidin-3-yl group.
-
The dioxopyrrolidine moiety (2,5-dioxopyrrolidin-3-yl) is further substituted at the 1-position with a 2-chlorophenyl group.
-
An ethyl carboxylate functional group esterifies the piperazine’s nitrogen.
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| CAS No. | 838886-84-3 |
| Molecular Formula | C₁₇H₂₀ClN₃O₄ |
| Molecular Weight | 365.81 g/mol |
| SMILES Notation | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3Cl |
| InChI Key | IJWAFJHIBSQSOL-UHFFFAOYSA-N |
| Topological Polar Surface | 96.766 Ų |
| Hydrogen Bond Acceptors | 12 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate likely employs a convergent strategy, as inferred from related compounds:
-
Dioxopyrrolidine Core Formation: Cyclization of a γ-aminobutyric acid (GABA) derivative or Michael addition to form the 2,5-dioxopyrrolidine ring.
-
Chlorophenyl Introduction: N-alkylation or Ullmann coupling to attach the 2-chlorophenyl group to the pyrrolidine nitrogen.
-
Piperazine Coupling: Nucleophilic substitution or reductive amination to link the pyrrolidine to the piperazine ring.
-
Esterification: Reaction with ethyl chloroformate to install the carboxylate group.
Exemplary Synthetic Route
A plausible multi-step synthesis involves:
-
Step 1: Synthesis of 1-(2-chlorophenyl)pyrrolidine-2,5-dione via cyclization of N-(2-chlorophenyl)succinamic acid under acidic conditions.
-
Step 2: Functionalization at the pyrrolidine 3-position by deprotonation and alkylation with a piperazine derivative.
-
Step 3: Esterification of the piperazine’s secondary amine using ethyl chloroformate in the presence of a base like triethylamine.
Critical Parameters:
-
Temperature Control: Maintaining ≤0°C during esterification minimizes side reactions.
-
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity product.
| Compound | Substituent (X) | Reported Activity |
|---|---|---|
| X = Br (CAS 331759-83-2) | 4-Bromophenyl | Antimicrobial (MIC: 8 µg/mL) |
| X = Cl (CAS 838886-84-3) | 2-Chlorophenyl | Not yet reported |
| X = OCHF₂ (CAS 857494-07-6) | Difluoromethoxy | Anti-inflammatory (IC₅₀: 12 µM) |
The 2-chlorophenyl variant’s ortho-substitution may sterically hinder receptor binding compared to para-substituted analogs, potentially altering selectivity.
Research Applications and Future Directions
Medicinal Chemistry Opportunities
-
Central Nervous System (CNS) Agents: Structural similarity to atypical antipsychotics like aripiprazole warrants evaluation for dopamine receptor affinity.
-
Antimicrobial Development: Bromophenyl analogs show moderate activity against Gram-positive bacteria, suggesting chlorine’s electronegativity could enhance target binding.
Synthetic Challenges
-
Regioselectivity: Achieving mono-substitution at the pyrrolidine 3-position requires careful optimization of reaction stoichiometry.
-
Stereochemistry Control: The compound’s achirality (as per SMILES data) simplifies synthesis but limits exploration of enantiomer-specific effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume